1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an iodomethyl group attached to a tetrahydronaphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the iodination of a methyl-substituted tetrahydronaphthalene precursor. One common method includes the reaction of the precursor with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Sodium periodate in aqueous solution or manganese dioxide in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and as a labeling reagent in molecular biology.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Fluoromethyl)-1,2,3,4-tetrahydronaphthalene
Comparison: 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make the iodomethyl group more reactive in substitution reactions, providing a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
1-(iodomethyl)-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYYDXVVMSGFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376679 |
Source
|
Record name | 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117408-87-4 |
Source
|
Record name | 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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